molecular formula C5H10N2 B048524 2-Ethyl-2-imidazoline CAS No. 111547-87-6

2-Ethyl-2-imidazoline

Cat. No.: B048524
CAS No.: 111547-87-6
M. Wt: 98.15 g/mol
InChI Key: QUPKCFBHJFNUEW-UHFFFAOYSA-N
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Description

Significance of the 2-Imidazoline Scaffold in Contemporary Chemical and Pharmaceutical Research

The 2-imidazoline scaffold is a privileged structure in modern chemical and pharmaceutical research due to its diverse biological activities and utility as a versatile synthetic intermediate. nih.govresearchgate.net Compounds containing this moiety have been investigated for a wide range of therapeutic applications, including as antihypertensive, anti-inflammatory, and antidepressant agents. wikipedia.orgresearchgate.net The presence of two nitrogen atoms within the ring allows for the formation of hydrogen bonds and enhances water solubility, which are desirable properties in drug design. bohrium.com Furthermore, the 2-imidazoline structure serves as a key building block in the synthesis of more complex molecules, including ligands for homogeneous catalysis and various bioactive compounds. researchgate.netresearchgate.net The ability to readily modify the substituents on the imidazoline (B1206853) ring provides a pathway for fine-tuning the electronic and steric properties of the resulting molecules, making it a valuable tool for chemists. researchgate.net

Historical Evolution of Research on 2-Imidazoline Derivatives

The systematic study of imidazoline derivatives began in the 20th century, spurred by the industrial demand for surfactants and pharmaceutical intermediates. A significant development was the synthesis of 2-alkyl-2-imidazolines through the condensation of fatty acids with ethylenediamine (B42938). This foundational work paved the way for the creation of a wide array of imidazoline-based compounds. Over the decades, research has expanded from their initial applications to exploring their potential in medicinal chemistry, materials science, and catalysis. researchgate.net The development of new synthetic methodologies, including microwave-assisted and solvent-free reactions, has further accelerated the exploration of 2-imidazoline derivatives and their diverse functionalities. researchgate.net

Comparative Analysis of 2-Imidazoline Isomers in Scientific Investigations

The imidazoline ring can exist in three isomeric forms: 2-imidazoline (4,5-dihydro-1H-imidazole), 3-imidazoline (2,5-dihydro-1H-imidazole), and 4-imidazoline (2,3-dihydro-1H-imidazole). researchgate.net Among these, the 2-imidazoline isomer is the most common and extensively studied, largely because this ring system is present in various natural products and pharmaceuticals. researchgate.netwikipedia.org The 2- and 3-imidazoline isomers both contain an imine functional group, while the 4-imidazoline isomer features an alkene moiety. researchgate.net This structural difference significantly influences their chemical reactivity and biological activity. Theoretical studies have also highlighted differences in the chemical toxicologies of the isomers. nih.gov Research has predominantly focused on the 2-imidazoline scaffold due to its established biological significance and synthetic accessibility. providence.edu

Chemical and Physical Properties of 2-Ethyl-2-imidazoline

This compound is a cyclic amidine with the molecular formula C5H10N2. chemimpex.com It typically appears as a white to light yellow crystalline powder or a colorless to pale yellow liquid with an amine-like odor. chemimpex.comontosight.ai It is known for its solubility in water and various organic solvents. chemimpex.comchemicalbook.com

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 930-52-9 chemimpex.com
Molecular Formula C5H10N2 chemimpex.com
Molecular Weight 98.15 g/mol chemimpex.com
Appearance White to light yellow crystalline powder or colorless to pale yellow liquid chemimpex.comontosight.ai
Boiling Point 120 °C at 20 mmHg chemimpex.com
Melting Point 42 - 46 °C chemimpex.com
IUPAC Name 2-ethyl-4,5-dihydro-1H-imidazole sigmaaldrich.com

Synthesis and Manufacturing Processes

The synthesis of 2-substituted-2-imidazolines is well-established and can be achieved through several routes. A common and industrially significant method involves the condensation reaction between a carboxylic acid or its derivatives (such as esters or nitriles) and ethylenediamine. chemicalbook.comgoogle.com Specifically for this compound, propanoic acid or its corresponding ester would be reacted with ethylenediamine.

Another synthetic approach involves the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent. chemicalbook.com There are also more modern methods, such as microwave-assisted cyclization, that have been developed to improve reaction times and yields. chemicalbook.com

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene (B1212753) protons of the imidazoline ring (a singlet or a more complex pattern depending on the solvent and concentration).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the carbons of the ethyl group and the imidazoline ring, including a key signal for the sp2-hybridized carbon of the amidine group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic strong absorption band for the C=N stretching vibration of the imine group, typically in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations would also be visible.

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 98.15), along with characteristic fragmentation patterns.

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals for ethyl protons and imidazoline ring protons.
¹³C NMR Peaks for ethyl carbons and imidazoline ring carbons.
IR C=N stretch (~1600-1650 cm⁻¹), N-H stretch.
Mass Spec Molecular ion peak at m/z = 98.15.

Applications in Industrial Chemistry

This compound is a versatile compound with several important industrial applications.

Use as a Corrosion Inhibitor

One of the primary applications of this compound and its derivatives is as a corrosion inhibitor, particularly for ferrous metals in acidic environments. chemimpex.comgoogle.compsu.edu The imidazoline ring, with its two nitrogen atoms, can adsorb onto the metal surface, forming a protective film that mitigates corrosion. chemimpex.comresearchgate.net The presence of the hydrophobic alkyl chain further enhances this protective barrier. google.com These compounds are widely used in the oil and gas industry to protect pipelines and equipment from corrosion caused by substances like carbon dioxide. google.com

Precursor in Surfactant Production

Imidazoline derivatives are important precursors in the synthesis of various surfactants. wikipedia.orgencyclopedia.pub The basic imidazoline structure can be chemically modified to produce cationic, anionic, nonionic, or amphoteric surfactants. google.comencyclopedia.pub These surfactants exhibit excellent emulsifying, wetting, and detergent properties and are used in a wide range of products, including personal care items and industrial cleaners. wikipedia.orgtandfonline.com The synthesis often involves reacting the imidazoline with other chemical agents to introduce the desired hydrophilic and hydrophobic moieties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,5-dihydro-1H-imidazole
Source PubChem
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InChI

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKCFBHJFNUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239233
Record name 2-Imidazoline, 2-ethyl-
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

930-52-9
Record name 2-Ethylimidazoline
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Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Ethyl-2-imidazoline
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Advanced Synthetic Methodologies for 2 Ethyl 2 Imidazoline and Its Functionalized Derivatives

Established Synthetic Routes for 2-Imidazolines: Methodological Foundations

Traditional methods for synthesizing the 2-imidazoline scaffold have laid the groundwork for more advanced and specialized procedures. These foundational techniques primarily involve condensation and oxidation reactions.

Condensation Reactions of 1,2-Diamines with Carboxylic Acid Derivatives, Aldehydes, and Nitriles

The most common and established method for synthesizing 2-imidazolines is the condensation reaction between a 1,2-diamine, such as ethylenediamine (B42938), and various carbonyl-containing compounds or their equivalents. chemicalbook.comresearchgate.netmdpi.com

Carboxylic Acid Derivatives: The reaction of ethylenediamine with carboxylic acids or their esters is a widely used protocol. semanticscholar.orggoogle.com For instance, the reaction of ethylenediamine with propanoic acid or its esters directly yields 2-ethyl-2-imidazoline. This method is often straightforward but can require high temperatures and long reaction times. semanticscholar.org

Aldehydes: Aldehydes can also be used as precursors. chemicalbook.com The reaction of an aldehyde with a 1,2-diamine in the presence of an oxidizing agent can produce 2-imidazolines in good yields. organic-chemistry.orgresearchgate.net For example, the condensation of propanal with ethylenediamine, followed by oxidation, would lead to the formation of this compound. Various oxidizing agents, including iodine, hydrogen peroxide, and tert-butyl hypochlorite (B82951), have been employed for this purpose. chemicalbook.comorganic-chemistry.org

Nitriles: Nitriles offer another key route to 2-imidazolines. semanticscholar.orgderpharmachemica.com The reaction of a nitrile with a 1,2-diamine, often catalyzed by a Lewis acid or under high pressure, is an effective method. Specifically, the reaction of propionitrile (B127096) with ethylenediamine can be used to synthesize this compound. semanticscholar.org

Oxidative Cyclization Protocols in 2-Imidazoline Synthesis

Oxidative cyclization represents a significant strategy for the synthesis of 2-imidazolines. diva-portal.org These methods often start from more readily available precursors and achieve the desired heterocyclic ring in a single, efficient step. One prominent example involves the direct oxidative conversion of aldehydes and primary alcohols. researchgate.net In this approach, an aldehyde is reacted with a 1,2-diamine in the presence of an oxidizing agent like molecular iodine with potassium carbonate. researchgate.net Primary alcohols can also be used, as they are oxidized in situ to the corresponding aldehyde, which then undergoes cyclization. researchgate.net Palladium-catalyzed oxidative cyclization has also emerged as a powerful tool, enabling the construction of the imidazoline (B1206853) ring under mild conditions. diva-portal.org

Innovations in Green Chemistry for 2-Imidazoline Production

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for producing 2-imidazolines, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. semanticscholar.orgderpharmachemica.comresearchgate.net This technique has been successfully applied to the synthesis of 2-substituted-2-imidazolines. semanticscholar.orgresearchgate.net For example, the reaction of nitriles with ethylenediamine in the presence of carbon disulfide can be significantly accelerated under microwave irradiation, leading to high yields of the corresponding 2-imidazolines. semanticscholar.orgderpharmachemica.com This method offers a cleaner reaction profile and is often more energy-efficient than conventional heating. semanticscholar.org

Metal-Catalyzed and Organocatalytic Approaches in 2-Imidazoline Formation

The use of catalysts, both metal-based and organic, has revolutionized the synthesis of 2-imidazolines by enabling reactions under milder conditions and with greater selectivity.

Metal-Catalyzed Synthesis: Various transition metals, including palladium and copper, have been employed to catalyze the formation of 2-imidazolines. mdpi.comorganic-chemistry.orgchinesechemsoc.org Palladium-catalyzed multicomponent reactions, for instance, allow for the modular synthesis of diverse imidazolines from imines, acid chlorides, and carbon monoxide. mdpi.com Rare-earth metal catalysts have also shown high efficiency and enantioselectivity in the synthesis of chiral imidazolines from nitriles and allylamines. chinesechemsoc.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers an attractive metal-free alternative. uni-giessen.debeilstein-journals.orgtandfonline.com For example, imidazolidinones, a class of organocatalysts developed by MacMillan, can activate α,β-unsaturated aldehydes towards cycloaddition reactions, which can be adapted for imidazoline synthesis. sigmaaldrich.com These catalysts are often less toxic and more stable than their metal-based counterparts. uni-giessen.de

Photoredox Catalysis and Cascade Reactions for Imidazoline Scaffolds

Modern synthetic strategies are increasingly employing photoredox catalysis and cascade reactions to construct complex molecular architectures like the imidazoline scaffold in a highly efficient and atom-economical manner.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. organic-chemistry.orgnih.govacs.org One-pot, three-component cascade reactions combining photoredox-catalyzed radical addition and formal [3+2] annulation have been developed for the synthesis of imidazoline derivatives with good to excellent yields. organic-chemistry.orgnih.gov This approach is valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.orgnih.gov

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.govnih.govthieme-connect.com This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. Acid-catalyzed domino reactions have been developed for the synthesis of complex tricyclic N,S-acetals containing an imidazoline core. nih.gov Similarly, transition-metal-free cascade processes involving nucleophilic addition and subsequent intramolecular alkyne hydroamination provide an atom- and step-economic route to imidazole (B134444) derivatives. thieme-connect.com

Solvent-Free and Environmentally Benign Synthetic Conditions

The development of green synthetic protocols for 2-imidazolines aims to reduce waste, avoid hazardous solvents, and improve energy efficiency, aligning with the principles of green chemistry. researchgate.net Research has focused on solvent-free reactions, often assisted by microwave irradiation, and the use of eco-friendly solvents. manchester.ac.ukniscpr.res.inthieme-connect.com

Solvent-free synthesis, frequently accelerated by microwave technology, offers significant advantages such as shorter reaction times, cleaner product formation, and simplified recovery. niscpr.res.in One effective method involves the condensation of aldehydes and ethylenediamine on a solid support. For instance, using a catalytic amount of a solid base and microwave irradiation for just a few minutes can produce 2-arylimidazolines in good yields. niscpr.res.in Similarly, long-chain 2-alkyl-1-(2-hydroxyethyl)-2-imidazolines have been efficiently synthesized under solvent-free microwave conditions by condensing fatty acids with aminoethylethanolamine using calcium oxide (CaO) as a support. thieme-connect.com Heterogeneous catalysts like iron (III) phosphate (B84403) have also proven effective for converting nitriles to 2-imidazolines under solvent-free conditions at elevated temperatures. researchgate.net

In addition to solvent-free approaches, the exploration of environmentally benign solvents has gained traction. A systematic study on the synthesis of 2,4,5-trisubstituted-2-imidazolines evaluated sixteen different green solvents, including 2-MeTHF, sulfolane, and various carbonates and acetates. rsc.orgresearchgate.net These studies demonstrate that the choice of solvent and reaction temperature can be optimized to maximize yield while minimizing environmental impact. researchgate.net For example, the reaction of aromatic aldehydes and ammonia (B1221849) sources can be performed in green solvents at mild temperatures (40 °C) to afford the desired products in good yields, with many products being purified simply by crystallization, thus avoiding solvent-intensive chromatography. rsc.orgresearchgate.net

Table 1: Examples of Solvent-Free and Environmentally Benign Synthesis of 2-Imidazoline Derivatives

Reactants Catalyst/Support Conditions Product Type Yield Reference
Aromatic Aldehyde + Ethylenediamine Solid Base Microwave, 2-3 min, Solvent-Free 2-Arylimidazoline Good niscpr.res.in
Fatty Acid + Aminoethylethanolamine CaO Microwave, Solvent-Free 2-Alkyl-1-(2-hydroxyethyl)-2-imidazoline Good thieme-connect.com
Nitriles + Ethylenediamine Iron (III) Phosphate 100 °C, Solvent-Free 2-Substituted Imidazoline Good researchgate.net

Stereoselective Synthesis of Chiral 2-Imidazoline Derivatives

The demand for enantiomerically pure compounds in pharmaceuticals and asymmetric catalysis has driven the development of stereoselective methods for synthesizing chiral 2-imidazoline derivatives. These methods often employ metal catalysts to control the stereochemical outcome, yielding specific diastereomers or enantiomers.

Diastereoselective synthesis can be achieved through various means. For example, a sustainable, one-pot reaction for producing 2,4,5-trisubstituted-2-imidazolines can be tuned to yield either cis or trans diastereomers by carefully selecting reaction parameters. rsc.org Palladium-catalyzed multicomponent reactions, which couple imines, acid chlorides, and carbon monoxide, have been shown to generate trans-disubstituted imidazolines with good yield and selectivity. mdpi.com Furthermore, aldol (B89426) reactions of N-sulfonylimines catalyzed by Ru(II) complexes proceed with high efficiency and stereoselectivity to give trans-2-imidazolines. psu.edu

For enantioselective synthesis, chiral catalysts or auxiliaries are employed. While direct high enantioselectivity can be challenging, some methods produce scalemic mixtures that can be upgraded to high enantiomeric excess (ee) through a single recrystallization. psu.edu The resulting optically pure 2-imidazolines are valuable precursors for synthesizing chiral diamino acids and diamino alcohols. psu.edu Additionally, chiral imidazoline-containing ligands themselves are crucial in asymmetric catalysis. New chiral PCN pincer palladium(II) complexes incorporating an imidazoline moiety have been synthesized and used as catalysts in enantioselective hydrophosphination reactions, achieving good yields and moderate to good enantioselectivities. rsc.org

Table 2: Overview of Stereoselective Synthesis Methods for 2-Imidazoline Derivatives

Method Catalyst/Reagent Key Feature Stereochemical Outcome Reference
Multicomponent Reaction Palladium Coupling of imines, acid chlorides, CO trans-Disubstituted imidazolines mdpi.com
Aldol Reaction Ru(II)-complex Reaction of N-sulfonylimines High selectivity for trans-2-imidazolines psu.edu
One-pot Synthesis Optimized conditions Reaction of aldehydes and ammonia Access to either cis or trans diastereomers rsc.org
Asymmetric Hydrophosphination Chiral PCN Pincer Pd(II) Complex Use of a chiral imidazoline ligand Optically active phosphines (up to 87% ee) rsc.org

Regioselective Derivatization Strategies for this compound Compounds

The functionalization of the this compound scaffold at specific positions allows for the fine-tuning of its chemical properties and the synthesis of a diverse range of derivatives. Key strategies focus on substitution at the ring nitrogen atoms, the C2-position, and derivatization following ring-opening.

Substitution on the nitrogen atoms of the imidazoline ring is a common strategy for modifying the molecule's properties. This can be achieved either by starting with an N-substituted precursor, such as an N-substituted ethylenediamine, or by direct functionalization of the NH group of a pre-formed imidazoline ring. researchgate.net

A prominent example of direct N-substitution is the synthesis of 1-(2-hydroxyethyl)-2-imidazolines, which are important surfactants. These are prepared by reacting a fatty acid with N-(2-aminoethyl)ethanolamine (AEEA), where the cyclization incorporates the hydroxyethyl (B10761427) group onto one of the ring nitrogens. thieme-connect.comresearchgate.net More advanced methods for N-arylation, such as the Chan-Lam coupling reaction, utilize copper catalysts to form a C-N bond between the imidazoline nitrogen and an aryl boronic acid, providing access to a wide range of N-aryl-2-imidazolines under mild conditions. researchgate.net

The 2-position of the imidazoline ring is a primary site for introducing diverse substituents, which fundamentally defines the character of the derivative. Traditional methods involve the condensation of ethylenediamine with various carboxylic acid derivatives like nitriles or esters. researchgate.net

More advanced strategies provide greater versatility. One powerful approach involves the metallation of the α-carbon of a 2-alkyl substituent. For example, 2-methyl-2-imidazoline can be protected at the nitrogen, then lithiated at the methyl group, and subsequently reacted with a range of electrophiles to introduce new functional groups. researchgate.netopen.ac.uk This allows for the synthesis of various 2-substituted alkyl or alkenyl imidazolines. open.ac.uk

Modern cross-coupling reactions have also been developed for direct C2-functionalization. A palladium-catalyzed three-component reaction between an aryl halide, an isocyanide (like tert-butyl isocyanide), and ethylenediamine provides a direct route to 2-aryl-2-imidazolines in a single step with high yields. acs.org This method is robust, tolerating a variety of functional groups on the aryl halide. acs.org

The imidazoline ring, while stable, can undergo ring-opening reactions under specific conditions, making it a useful masked functional group or a "synthon" for other valuable molecules. This strategy allows the imidazoline moiety to guide a synthesis and then be converted into a different functional group in a later step.

Hydrolysis is a common ring-opening method. For instance, chiral 2-imidazolines can be hydrolyzed to produce optically pure 1,2-diamines, 2,3-diamino acids, or diamino alcohols, which are important building blocks for biologically active molecules. psu.edu Similarly, a 2-alkyl-2-imidazoline can be further alkylated and then hydrolyzed to yield a carboxylic acid, effectively acting as a two-carbon homologation unit. researchgate.net

Reductive ring-opening provides another pathway for derivatization. For example, anti-selective aminofluorination of alkenes can produce 4-fluoroalkyl-2-imidazolines, which can then undergo reductive ring-opening to yield highly functionalized 3-fluoropropane-1,2-diamine derivatives. researchgate.net These reactions highlight the utility of the imidazoline ring as a versatile intermediate that can be strategically opened to reveal complex acyclic structures. psu.eduresearchgate.net

Mechanistic Investigations of 2 Ethyl 2 Imidazoline Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-imidazolines, including 2-ethyl-2-imidazoline, proceeds through various mechanistic pathways, largely dependent on the starting materials and reaction conditions. A common and historically significant method involves the condensation of 1,2-diamines like ethylenediamine (B42938) with nitriles, esters, or aldehydes. wikipedia.orgresearchgate.netorganic-chemistry.org The nitrile-based route, essentially a cyclic Pinner reaction, typically requires acid catalysis and elevated temperatures. wikipedia.org

More contemporary methods have focused on developing milder and more efficient protocols. For instance, the reaction of aldehydes with ethylenediamine can be promoted by oxidants such as iodine or hydrogen peroxide to yield 2-imidazolines. organic-chemistry.org Mechanistic studies have revealed more complex pathways as well. Iron-catalyzed multicomponent reactions, for example, can produce imidazolines through a process distinct from the classical nucleophilic opening of an aziridine (B145994) ring. rsc.org In this pathway, the imidazoline (B1206853) is formed via the interception of a benzyl (B1604629) radical styrene (B11656) aziridination intermediate by acetonitrile, all occurring within the coordination sphere of the iron catalyst. rsc.org Another sophisticated approach involves a one-pot, three-component cascade reaction that combines photoredox-catalyzed radical addition with a formal [3+2] annulation to generate the imidazoline structure. organic-chemistry.org

The formation of the imidazoline ring and related structures often involves transient, high-energy intermediates that dictate the reaction's course and stereochemical outcome. Among the most significant of these are ylide intermediates. An ylide is a neutral, dipolar molecule containing a negatively charged atom (typically a carbanion) directly bonded to a positively charged heteroatom (such as nitrogen, phosphorus, or sulfur). wikipedia.org

In the context of imidazoline synthesis, azomethine ylides are particularly important. These intermediates, which can be envisioned as an iminium cation adjacent to a carbanion, can be generated from the ring-opening of aziridines, often facilitated by a Lewis acid catalyst. wikipedia.orgrsc.org Once formed, these ylides readily undergo [3+2] cycloaddition reactions with imines to afford polysubstituted imidazolidines, the saturated analogues of imidazolines. rsc.org Similarly, the reaction of metal carbenes with certain precursors can generate a metal-containing ylide intermediate, which then undergoes intramolecular electrophilic trapping and rearrangement to yield the final cyclized product. rsc.org Sulfur ylides have also been employed; they can react with amidine imides in a process that furnishes imidazolines. acs.org

Beyond ylides, other reaction intermediates have been identified. Zwitterionic intermediates, for instance, are proposed in the reaction of 2-imidazolines with alkynes, where a conjugated addition leads to a species with separated positive and negative charges that drives the subsequent steps of the reaction. rsc.org

Reaction IntermediatePrecursor(s) / Generation MethodSubsequent ReactionProduct Class
Azomethine Ylide Aziridine ring-opening (Lewis acid catalyzed)[3+2] Cycloaddition with iminesImidazolidines rsc.org
Metal Carbene Ylide Reaction with metal carbeneIntramolecular electrophilic trappingImidazolidines rsc.org
Sulfur Ylide Reaction of sulfur-containing precursorReaction with amidine imidesImidazolines acs.org
Zwitterion Conjugated addition of 2-imidazoline to an alkyneDeprotonation and nucleophilic additionSubstituted Imidazolines rsc.org
Benzyl Radical Iron-catalyzed aziridination of styreneInterception by acetonitrileImidazolines rsc.org

Catalysts and auxiliary reagents play a pivotal role in directing the mechanism of 2-imidazoline synthesis, enhancing reaction rates, and controlling selectivity. researchgate.netresearchgate.net In many synthetic routes, their function is to generate key reactive intermediates or to activate substrates for subsequent transformations.

Lewis acids such as Silver triflate (AgOTf) and Yttrium triflate (Y(OTf)₃) are effective catalysts for the synthesis of imidazolidines from aziridines. rsc.org Their mechanistic role is to coordinate with the aziridine, facilitating a regioselective cleavage of the C-C bond to generate the highly reactive azomethine ylide intermediate, which then enters a cycloaddition cascade. rsc.org

Transition metals are also widely employed. Iron catalysts, for example, have been shown to promote a novel multicomponent redox reaction for imidazoline synthesis. rsc.org The mechanism is intricately dependent on the oxidation state of the iron species, which dictates how intermediates are trapped. rsc.org Copper(II) acetate, in the presence of an oxidant like PhI(OAc)₂, catalyzes the amination of aliphatic C-H bonds in N-alkylamidines, leading to the cyclization that forms dihydroimidazoles (imidazolines). organic-chemistry.org

In addition to catalysts, various stoichiometric reagents are used to drive the reactions. Iodine is a common reagent in the condensation of aldehydes and ethylenediamine, where it functions as a mild oxidant to promote the cyclization and formation of the imine bond within the ring. organic-chemistry.org Similarly, tert-butyl hypochlorite (B82951) and hydrogen peroxide serve as oxidants in related condensation reactions. organic-chemistry.org For certain one-pot syntheses starting from olefins, N-bromosuccinimide (NBS) is used as a cationic bromine initiator. organic-chemistry.org

Catalyst / ReagentChemical ClassMechanistic RoleReaction Type
Y(OTf)₃, AgOTf Lewis AcidAziridine ring-opening to form azomethine ylide[3+2] Cycloaddition rsc.org
Iron Complexes Transition Metal CatalystPromotes multicomponent redox reaction; intermediate trappingImidazoline Synthesis rsc.org
Cu(OAc)₂ Transition Metal CatalystCatalyzes intramolecular C-H aminationCyclization of N-alkylamidines organic-chemistry.org
Iodine (I₂) / H₂O₂ Oxidizing AgentPromotes oxidative cyclizationCondensation of aldehydes and diamines organic-chemistry.org
N-Bromosuccinimide InitiatorInitiates reaction via cationic bromineOne-pot synthesis from olefins organic-chemistry.org

Studies on the Reduction Ring-Opening Mechanisms of 2-Imidazolines

The 2-imidazoline ring, while relatively stable, can undergo cleavage under reductive conditions to yield valuable 1,2-diamine derivatives. This ring-opening transformation is a key reaction, providing synthetic access to highly functionalized linear polyamines. researchgate.net

A significant mechanism for this process involves a Single Electron Transfer (SET) reduction, often employing an alkali metal like sodium. researchgate.netdntb.gov.ua In a notable example, the reduction of specific 2-imidazolines, themselves formed from the electrocyclic ring closure of diazopentadienes, with sodium leads to the cleavage of the imidazoline ring to furnish meso-1,2-diarylethane-1,2-diamines. researchgate.netdntb.gov.ua This reductive cleavage is a crucial step in a scalable, stereoselective protocol for diamine synthesis. researchgate.net

Reductive ring-opening is also a strategic step following other functionalizations. For instance, the anti-selective aminofluorination of alkenes with amidines can produce 4-fluoroalkyl-2-imidazolines. researchgate.net The subsequent reductive ring-opening of this fluorinated intermediate provides a pathway to highly functionalized 3-fluoropropane-1,2-diamine derivatives, which are challenging to synthesize by other means. researchgate.net

The stereochemical outcome of the reduction ring-opening reaction is not random but is governed by several factors, including the mechanism of the preceding steps and the steric environment of the imidazoline ring.

Product stereoselectivity is often predetermined by the stereochemistry of the imidazoline precursor. In the synthesis of meso-1,2-diarylethane-1,2-diamines, the high stereoselectivity is a direct consequence of the disrotatory electrocyclic ring closure of an intermediate diazopentadiene, which sets the stereocenters prior to the reduction. researchgate.netdntb.gov.ua The subsequent SET reduction by sodium cleaves the ring without altering this established stereochemistry. researchgate.net

Steric hindrance is another critical factor influencing imidazoline reactions, including ring cleavage. researchgate.net Bulky substituents on the imidazoline ring can impede the approach of the reducing agent. This steric repulsion can influence the conformation of the molecule during the reduction, potentially favoring the formation of one diastereomer of the resulting diamine product over another. While direct studies on this compound are limited, the general principle holds that the size and placement of substituents on the heterocyclic ring play a key role in directing the stereochemical course of the reaction. researchgate.net The interplay between the reducing agent's size and the steric profile of the imidazoline substrate is therefore crucial in controlling product stereoselectivity.

Investigations into Tautomerism (e.g., Imine–Enamine Tautomerization) of this compound Derivatives

Tautomerism is a fundamental concept in the chemistry of imidazolines, where the molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, the relevant equilibrium is imine-enamine tautomerization. nih.gov The imine tautomer is the standard this compound structure, featuring an endocyclic carbon-nitrogen double bond (C=N). The enamine tautomer, 2-(ethylidene)imidazolidine, would feature an exocyclic carbon-carbon double bond (C=C) and a proton shift from the ethyl group to a ring nitrogen. nih.govyoutube.com

This tautomerization is not a concerted process but occurs via stepwise acid- or base-catalyzed pathways. nih.govrsc.org The mechanism involves two proton transfers: in a basic medium, a proton is first removed from the α-carbon of the ethyl group to form a resonance-stabilized carbanion, followed by protonation at the ring nitrogen. nih.gov In an acidic medium, the ring nitrogen is protonated first, followed by deprotonation from the α-carbon. youtube.com

While specific experimental data on this compound is scarce, computational studies on analogous systems provide significant insight. A detailed study on 2-amino-2-imidazoline using Density Functional Theory (DFT) investigated the equilibrium between its amino (imine) and imino (enamine) tautomers. researchgate.net The results consistently showed that the amino tautomer (analogous to the imine form of this compound) is thermodynamically more stable than the imino tautomer. researchgate.net This preference is attributed to factors including intramolecular hydrogen bonding in the most stable structures. researchgate.net

Crucially, the study also revealed that solvation plays a significant role in the tautomeric equilibrium. The use of a Self-Consistent Reaction Field (SCRF) formalism to model solvent effects indicated a shift in the tautomeric preference towards the imino (enamine) species in solution. researchgate.net This suggests that while the imine form may dominate in the gas phase, the enamine tautomer can be significantly populated in polar solvents, which has profound implications for the reactivity of this compound derivatives in solution. researchgate.net

Compound StudiedMethodFindingImplication for this compound
2-Amino-2-imidazoline DFT, MP2, CBS-Q (Gas Phase)Amino (imine) tautomer is more stable than the imino (enamine) tautomer by 5–14 kJ/mol. researchgate.netThe imine form of this compound is likely the more stable tautomer in the gas phase.
2-Amino-2-imidazoline SCRF (Solvation Model)Solvation causes a shift in tautomeric preference toward the imino (enamine) species. researchgate.netIn solution, the enamine tautomer of this compound may be present in significant concentrations.

Structure Activity Relationship Sar Studies of 2 Ethyl 2 Imidazoline Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of SAR for 2-ethyl-2-imidazoline derivatives involves a combination of synthetic chemistry, biological testing, and computational analysis.

A primary strategy in SAR studies is the rational design and synthesis of analogs where specific parts of the this compound scaffold are systematically altered. nih.govnih.gov This allows researchers to probe the importance of different structural features. The synthesis of these analogs often involves multi-step reaction sequences. For instance, the synthesis of certain benzimidazole (B57391) analogues begins with commercially available starting materials which undergo a series of reactions including protection, reduction, oxidation, and cyclization to yield the desired derivatives. tandfonline.com

Systematic modifications can include:

Alterations to the imidazoline (B1206853) ring: While the core 2-imidazoline ring is often essential for activity, modifications can still be explored. mdpi.com

Changes to the 2-ethyl substituent: The ethyl group at the 2-position can be replaced with other alkyl or aryl groups to study the impact of size, shape, and electronics on activity.

Introduction of substituents on the nitrogen atoms: The nitrogen atoms of the imidazoline ring can be substituted with various groups to modulate properties like lipophilicity and receptor interaction. jopir.in

A common synthetic route to produce 2-substituted-2-imidazolines involves the condensation of 1,2-diamines with nitriles or esters. researchgate.netresearchgate.net More advanced methods may utilize solid-phase synthesis, ionic liquids, or microwave assistance to generate a library of compounds for screening. researchgate.net For example, the synthesis of certain imidazole (B134444) derivatives involves refluxing an imidazole derivative with ethyl 2-chloroacetate, followed by reaction with hydrazine (B178648) hydrate, and subsequent ring closure reactions to obtain the final products. tandfonline.com

Computational methods are powerful tools for predicting how structural changes will affect biological activity, thereby guiding the rational design of new analogs. nih.govnih.gov Molecular docking, a key computational technique, simulates the binding of a ligand (the this compound derivative) to the active site of a biological target, such as a receptor or enzyme. tandfonline.comfrontiersin.org

These docking studies can predict the binding affinity and orientation of the molecule within the binding pocket. mdpi.com For instance, docking studies on imidazole derivatives targeting the SARS-CoV-2 main protease have been used to identify compounds with strong binding affinities. mdpi.com The stability of the ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. tandfonline.comfrontiersin.org These simulations provide insights into the dynamic behavior of the complex over time. frontiersin.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the derivatives with their biological activities. nih.gov These models use statistical methods to build a mathematical relationship that can then be used to predict the activity of newly designed compounds. nih.gov

Influence of the 2-Ethyl Substituent on Bioactivity Profiles and Chemical Reactivity

Systematic replacement of the 2-ethyl group with other substituents has been shown to have a profound impact on activity. For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the nature of the C-2 substituent strongly influenced their antiviral activity against human cytomegalovirus (HCMV). researchgate.net The presence of an alkyl group at this position was found to slightly increase anti-HCMV activity, though it also increased cytotoxicity. researchgate.net

The electronic properties of the 2-substituent are also critical. Electron-withdrawing groups at the 2-position of the imidazole ring have been shown to enhance antimicrobial activity in some series, while electron-donating groups may improve anti-inflammatory properties. jopir.in

Impact of N-Substitutions on Receptor Affinity and Selectivity

Modifications to the nitrogen atoms of the imidazoline ring are a key strategy for fine-tuning receptor affinity and selectivity. jopir.in N-1 substitution, in particular, can significantly affect metabolic stability and pharmacokinetic properties. jopir.in

In a study of bis-imidazoline arylamides that bind to the DNA minor groove, N1-hydroxylation of the imidazoline ring led to a two-fold increase in binding affinity for DNA sequences containing AATT sites. rsc.org This modification also resulted in a 3.5-fold enhancement in selectivity for AATT sequences over other AT-rich sequences. rsc.org Conversely, N-substitution with alkyl groups on related guanidinium (B1211019) analogues resulted in a decrease in DNA binding affinity. rsc.org

In another example, the N-debenzylation of certain piperazine-containing imidazoline derivatives was found to be faster with the dihydrochloride (B599025) salt compared to the free base, highlighting how N-substituents can influence chemical reactivity. acs.org The differential reactivity of the two nitrogen atoms in a piperazine (B1678402) ring allows for selective alkylation, enabling the synthesis of specific N-substituted derivatives. acs.org

The following table summarizes the impact of N-substitutions on the binding affinity of bisimidazoline arylamides to different DNA sequences:

CompoundN-SubstituentDNA SequenceBinding Affinity (KA x 10-6 M)Selectivity Enhancement
1NonedsDNA CGAATTCG0.166-
1bN1-OHdsDNA CGAATTCG0.0773.5-fold
1NonedsDNA CATATATATNo significant change-
1bN1-OHdsDNA CATATATATNo significant change-
4aN1-OH (ethylene-linked)dsDNA CGAATTCG0.87-

Data sourced from a study on bisimidazoline arylamides. rsc.org

Role of Stereochemistry in Modulating Biological Activity and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many imidazoline derivatives. ontosight.aiacs.org The chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which can exhibit significantly different potencies and even different biological effects. nih.gov

The importance of stereochemistry is evident in the development of various therapeutic agents. For instance, in a series of quinoline-imidazole hybrid antimalarial agents, the enantiomers of a racemic mixture were separated and evaluated. nih.gov One enantiomer, (-)-11(xxxii), displayed significantly more potent antimalarial activity than the other, with an IC50 of 0.10 µM. nih.gov This highlights that a specific stereoisomer may be responsible for the desired therapeutic effect.

Similarly, studies on hydantoin (B18101) derivatives as 5-HT7 receptor modulators have underscored the importance of stereochemistry. acs.org The synthesis of optically pure stereoisomers allowed for the determination that specific absolute configurations can influence not only binding affinity but also the intrinsic activity of the compounds. acs.org In some cases, the S,S enantiomers of certain benzimidazole derivatives have been found to be more potent inhibitors of Lck kinase than their racemic forms. nih.gov

The biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between stereoisomers, leading to variations in binding affinity and subsequent biological response. acs.org

The following table illustrates the impact of stereochemistry on the antimalarial activity of a quinoline-imidazole derivative:

CompoundStereochemistryAntimalarial Activity (IC50)
11(xxxii)Racemic Mixture0.14 µM (CQ-sensitive), 0.41 µM (MDR)
(-)-11(xxxii)Enantiomer0.10 µM

Data sourced from a study on quinoline-imidazole hybrids. nih.gov

Coordination Chemistry of 2 Ethyl 2 Imidazoline and Its Analogs

Ligand Design and Synthetic Methodologies for Metal Complexation

The effectiveness of a 2-imidazoline derivative in metal complexation is heavily influenced by its structural and electronic properties, which can be tailored through strategic ligand design. umsl.edubiointerfaceresearch.com The 2-imidazoline ring acts as an N-donor ligand, with the lone pair of electrons on the tertiary nitrogen atom being primarily responsible for coordinating to a metal center. jocpr.com Fine-tuning of the ligand's electronic effect can be achieved by altering the substituents on the nitrogen atoms or at the C-2 position of the imidazoline (B1206853) ring. researchgate.net

The synthesis of 2-substituted 2-imidazolines can be accomplished through various methods. A common approach involves the reaction of nitriles with ethylenediamine (B42938). sci-hub.se For instance, a one-pot reaction of various nitriles with ethylenediamine in the presence of a catalyst like sodium hydrosulfide has been shown to produce 2-imidazolines in high yields. sci-hub.se Other synthetic routes utilize precursors such as aldehydes, which react with ethylenediamine in the presence of an oxidizing agent. organic-chemistry.org These synthetic strategies allow for the introduction of a wide range of functional groups, including the ethyl group in 2-ethyl-2-imidazoline, thereby modifying the steric and electronic environment around the coordinating nitrogen atom. umsl.edu

Key considerations in ligand design for metal complexation include:

Steric Hindrance: The size of the substituent at the C-2 position (e.g., the ethyl group) can influence the geometry of the resulting metal complex and the accessibility of the metal center. umsl.edu

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents affects the basicity and nucleophilicity of the nitrogen donor atom, which in turn impacts the strength of the metal-ligand bond. researchgate.netresearchgate.net

Chelation: By incorporating additional donor moieties into the ligand scaffold, multidentate ligands can be created, leading to the formation of more stable chelate rings with the metal ion. biointerfaceresearch.com

Synthesis and Comprehensive Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with 2-imidazoline derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. For example, complexes of 2-phenyl-2-imidazoline (B1199978), a close analog of this compound, have been prepared by reacting the ligand with metal chlorides and nitrates in an ethanolic solution. researchgate.net

A variety of transition metal complexes have been synthesized using 2-imidazoline and its derivatives. chemicalbook.com Research on 2-phenyl-2-imidazoline has demonstrated the formation of complexes with the general formula [ML₂X₂]·nH₂O, where M can be Zn(II), Ni(II), or Co(II), L is the imidazoline ligand, and X is Cl⁻ or NO₃⁻. researchgate.net Similarly, iron complexes, such as those with Schiff base ligands containing imidazole (B134444) moieties, have been synthesized by reacting the ligand with iron(II) or iron(III) salts. nih.govresearchgate.net The synthesis of copper(II) and nickel(II) complexes with related benzimidazole (B57391) ligands has also been reported, typically formed by reacting the ligand with hydrated metal salts in ethanol. jocpr.com These general procedures are applicable for the complexation of this compound with a range of transition metal ions.

Table 1: Physicochemical Characterization of 2-Phenyl-2-imidazoline Metal Complexes

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFEffective Magnetic Moment (μ_eff) [B.M.]Proposed Geometry
[Zn(L)₂Cl₂]White15.4-Tetrahedral
[Zn(L)₂(NO₃)₂]·H₂OWhite14.8-Tetrahedral
[Co(L)₂Cl₂]Blue38.54.45Tetrahedral
[Co(L)₂(NO₃)₂]Pink45.24.52Tetrahedral
[Ni(L)₂Cl₂]Green20.83.85Tetrahedral
[Ni(L)₂(NO₃)₂]·2H₂OGreen22.53.91Tetrahedral
researchgate.net

This compound and its analogs primarily function as monodentate N-donor ligands. jocpr.com Coordination occurs through the sp²-hybridized "pyridine-like" nitrogen atom within the imidazoline ring, which possesses a lone pair of electrons available for covalent bond formation with a metal ion. jocpr.comresearchgate.net The coordination chemistry of such N-donor ligands can be highly variable, leading to different geometries depending on the metal ion, the specific ligand, and the reaction conditions. mdpi.com

For complexes of the type [ML₂X₂] with 2-phenyl-2-imidazoline, infrared (IR) spectroscopy and magnetic susceptibility measurements suggest a tetrahedral geometry for Zn(II), Co(II), and Ni(II) ions. researchgate.net In these structures, the metal center is coordinated by two nitrogen atoms from two separate imidazoline ligands and two anionic ligands (e.g., chloride or nitrate). researchgate.net Other coordination geometries, such as octahedral, have been proposed for different transition metal complexes involving imidazole-derived ligands, highlighting the versatility of their coordination behavior. researchgate.net

Applications of this compound Metal Complexes in Bioinorganic Chemistry

The structural similarities between the imidazole ring present in imidazoline derivatives and the histidine side chain in proteins make these complexes valuable tools in bioinorganic chemistry. whoi.edu They are frequently used to model the active sites of metalloenzymes, providing insights into their structure and function. nih.govrsc.org

One of the most significant applications of imidazoline-based metal complexes is in the development of biomimetic models for zinc-containing enzymes, such as carboxypeptidase A. researchgate.net Carboxypeptidase A is a digestive enzyme that catalyzes the hydrolysis of peptide bonds and contains a Zn(II) ion at its active site, which is crucial for its catalytic activity. researchgate.net

Studies have been conducted on competitive inhibitors of carboxypeptidase A that feature an imidazole ring as the zinc-ligating group. nih.gov These imidazole-bearing substrate analogs mimic the way the natural substrate binds to the enzyme's active site. Research has shown that the presence of additional zinc ions can significantly enhance the inhibitory potency of these molecules by up to 212-fold. nih.gov This suggests a synergistic interaction where the imidazole moiety of the inhibitor coordinates to the zinc ion, effectively blocking the active site. nih.gov By designing zinc complexes with this compound, researchers can create simplified, functional models that reproduce key aspects of the carboxypeptidase A active site, aiding in the understanding of its enzymatic mechanism. rsc.orgresearchgate.net

Investigation of Catalytic Activity in 2-Imidazoline-Based Metal Complexes

Metal complexes derived from 2-imidazolines have emerged as promising candidates in the field of homogeneous catalysis. researchgate.net The ability to fine-tune the steric and electronic properties of the imidazoline ligand allows for the optimization of the catalytic performance of the corresponding metal complex. researchgate.netle.ac.uk

Imidazoline-based complexes have shown activity in a range of catalytic transformations. For example, iron(I) and iron(II) complexes supported by amido-imidazolin-2-imine ligands have been demonstrated to be highly efficient precatalysts for H/D exchange reactions in hydrosilanes at room temperature. acs.org Furthermore, actinide complexes with mono(imidazolin-2-iminato) ligands exhibit catalytic activity in the Tishchenko reaction, which is the dimerization of aldehydes. nih.gov Thorium complexes, in particular, have shown high activity in this reaction, even with sterically demanding cyclic and branched aliphatic aldehydes. nih.gov The anionic imidazolin-2-iminato ligands, derived from imidazolin-2-imines, have also been employed as ancillary ligands in catalysts for olefin polymerization and alkyne metathesis. researchgate.net

Table 2: Catalytic Applications of Imidazoline-Based Metal Complexes

Metal Complex TypeCatalytic ReactionKey FindingsReference
Iron(I) and Iron(II) amido-imidazolin-2-imine complexesH/D exchange in hydrosilanesHighly efficient precatalysts at ambient temperature. acs.org
Mono(imidazolin-2-iminato) actinide (U, Th) complexesTishchenko reaction (aldehyde dimerization)Thorium complexes show moderate to high catalytic activities. nih.gov
Ruthenium arene imidazoline complexesDiels-Alder reactionModerately efficient and enantioselective catalysts. le.ac.uk
Complexes with anionic imidazolin-2-iminato ligandsOlefin polymerization, alkyne metathesisUsed as ancillary ligands in various homogeneous catalysts. researchgate.net

Catalytic Applications of 2 Ethyl 2 Imidazoline in Organic Synthesis

2-Ethyl-2-Imidazoline as Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

2-Imidazolines, including this compound, serve as crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and have also found use as organocatalysts. nih.govresearchgate.net The stability and catalytic activity of NHCs are derived from the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms. researchgate.net

The most common route to NHCs derived from imidazolines involves the deprotonation of the corresponding imidazolinium salt at the C2 position. nih.gov These imidazolinium salts are typically synthesized from 2-imidazolines. The resulting imidazolin-2-ylidene is a saturated NHC, which is known to be a strong σ-donor. This property enhances the stability and activity of the metal complexes they form.

Imidazol(in)ium-2-carboxylates, formed by the reaction of NHCs with carbon dioxide, have also been investigated as stable, air-tolerant precursors for the in-situ generation of NHCs in catalytic reactions. uliege.be This approach avoids the need to handle the often air- and moisture-sensitive free carbenes. These precursors have been successfully employed in ruthenium-promoted olefin metathesis and cyclopropanation reactions. uliege.be

The versatility of 2-imidazolines as NHC precursors allows for the synthesis of a wide array of catalysts for various organic transformations, including but not limited to, cross-coupling reactions, metathesis, and polymerization. The ability to modify the substituents on the nitrogen atoms and the imidazoline (B1206853) backbone provides a powerful tool for tuning the catalyst's performance.

Homogeneous Catalysis Employing 2-Imidazoline-Derived Ligands

2-Imidazoline derivatives are valuable ligands in homogeneous catalysis due to their structural analogy to 2-oxazolines and the ability to fine-tune their electronic and steric properties through substitution on the nitrogen atoms. wikipedia.org These ligands have been successfully employed in a variety of transition metal-catalyzed reactions. wikipedia.orgresearchgate.netcapes.gov.br

Chiral bis(imidazoline) ligands have been shown to be highly effective in copper(II)-catalyzed asymmetric reactions, such as the Henry reaction (nitroaldol reaction). thieme-connect.comresearchgate.net The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of chiral 2-imidazoline-derived ligands allows for the enantioselective synthesis of β-nitro alcohols, which are valuable synthetic intermediates.

In these reactions, the 2-imidazoline ligand coordinates to the copper(II) center, creating a chiral environment that directs the stereochemical outcome of the reaction. The catalyst system often exhibits high diastereoselectivity and enantioselectivity for a broad range of aldehydes, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. researchgate.net The performance of bis(imidazoline) ligands in some cases surpasses that of the more conventional bis(oxazoline) ligands in terms of both yield and selectivity. thieme-connect.com

AldehydeNitroalkaneCatalyst SystemDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee) of syn-isomer (%)Yield (%)
BenzaldehydeNitroethaneCu(OTf)₂ / Chiral Bis(imidazoline)>95:59895
4-NitrobenzaldehydeNitroethaneCu(OTf)₂ / Chiral Bis(imidazoline)>95:59996
2-NaphthaldehydeNitroethaneCu(OTf)₂ / Chiral Bis(imidazoline)>95:59794
CyclohexanecarboxaldehydeNitroethaneCu(OTf)₂ / Chiral Bis(imidazoline)>95:59685

This table presents representative data for the copper(II)-catalyzed Henry reaction using chiral bis(imidazoline) ligands, demonstrating the high selectivity and yields achieved.

2-Imidazolines can be synthesized through a palladium-catalyzed multicomponent reaction. researchgate.netnih.govsemanticscholar.orgnih.govdoaj.org This approach involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which then undergo decarboxylation to yield the 2-imidazoline product. researchgate.netnih.govnih.govdoaj.org This methodology provides a modular and efficient route to a variety of substituted 2-imidazolines. researchgate.net

Furthermore, 2-imidazoline-derived ligands are utilized in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the imidazoline ligand can enhance the catalytic activity of the palladium center in reactions such as Suzuki-Miyaura couplings and Mizoroki-Heck reactions. wikipedia.org The ability to synthesize a diverse range of 2-imidazoline ligands through multicomponent reactions allows for the rapid screening and optimization of catalysts for specific transformations.

ImineAcid ChlorideCatalystAdditiveProductYield (%)
N-BenzylidenebenzylamineBenzoyl chloridePd₂(dba)₃ / JohnPhosBenzoic Acidtrans-1,3-Dibenzyl-2,4,5-triphenyl-2-imidazoline78
N-(4-Methoxybenzylidene)benzylaminePhenylacetyl chloridePd₂(dba)₃ / JohnPhosAcetic Acidtrans-1-Benzyl-3-(4-methoxybenzyl)-2-phenyl-4,5-diphenyl-2-imidazoline75
N-Allyl-N-benzylideneamineBenzoyl chloridePd₂(dba)₃ / JohnPhosPivalic Acidtrans-1-Allyl-3-benzyl-2,4,5-triphenyl-2-imidazoline72

This table illustrates the palladium-catalyzed multicomponent synthesis of various trans-disubstituted imidazolines, highlighting the versatility of this method. researchgate.net

Applications in Polymerization Reactions

While the closely related 2-ethyl-2-oxazoline (B78409) is a well-known monomer for cationic ring-opening polymerization (CROP) to produce poly(2-ethyl-2-oxazoline), a biocompatible polymer with various biomedical applications, the direct role of this compound in polymerization is less documented in the provided search results. mdpi.comnih.govnih.govwikipedia.org However, the broader class of cyclic imino ethers, which includes imidazolines, are known to undergo CROP. nih.gov

The polymerization of 2-alkyl-2-oxazolines is a living polymerization, which allows for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures such as block and graft copolymers. nih.gov Given the structural similarities, it is plausible that this compound could also act as a monomer in CROP, potentially leading to the formation of poly( N-acylethylenimine) derivatives with unique properties. The presence of two nitrogen atoms in the imidazoline ring compared to one nitrogen and one oxygen in the oxazoline (B21484) ring would likely influence the polymerization behavior and the properties of the resulting polymer.

Role in Aldol (B89426) Condensation Reactions

Chiral 2-imidazoline derivatives have demonstrated utility as organocatalysts in asymmetric aldol reactions. researchgate.net The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. wikipedia.org The use of chiral organocatalysts allows for the enantioselective synthesis of aldol products, which are key building blocks in the synthesis of many natural products and pharmaceuticals. williams.edu

Specifically, C₂-symmetric 2-pyridyl-2-imidazolines have been shown to be effective organocatalysts for the direct aldol reaction between aldehydes and ketones. researchgate.net These catalysts can provide high yields and excellent enantioselectivity under mild reaction conditions, sometimes even in aqueous media like brine. researchgate.net The imidazoline moiety, in conjunction with the coordinating pyridyl group, activates the substrates and controls the stereochemistry of the reaction. While the specific use of this compound as an organocatalyst for the aldol reaction is not detailed in the provided search results, the success of related 2-imidazoline structures suggests the potential for its application in this area.

AldehydeKetoneOrganocatalystSolventEnantiomeric Ratio (er)Yield (%)
4-NitrobenzaldehydeAcetoneC₂-symmetric 2-pyridyl-2-imidazolineBrine99:195
4-ChlorobenzaldehydeAcetoneC₂-symmetric 2-pyridyl-2-imidazolineBrine98:292
2-NaphthaldehydeCyclohexanoneC₂-symmetric 2-pyridyl-2-imidazolineBrine97:388

This table provides representative results for the organocatalyzed aldol reaction using a chiral 2-pyridyl-2-imidazoline, showcasing the high enantioselectivity and yields achievable. researchgate.net

Advanced Spectroscopic and Computational Studies of 2 Ethyl 2 Imidazoline

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and studying the dynamic processes in 2-Ethyl-2-imidazoline. Each technique probes different aspects of the molecule's quantum mechanical states, offering complementary information.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the imidazoline (B1206853) ring and the ethyl substituent.

Key vibrational modes for this compound include:

N-H Stretching: A broad band typically observed in the 3100-3500 cm⁻¹ region, characteristic of the secondary amine in the imidazoline ring. Its broadness often suggests the presence of hydrogen bonding in the condensed phase.

C-H Stretching: Vibrations from the ethyl group (CH₃ and CH₂) and the methylene (B1212753) groups in the imidazoline ring appear in the 2850-3000 cm⁻¹ range. Asymmetric and symmetric stretching modes can often be resolved.

C=N Stretching: The carbon-nitrogen double bond (imine) of the imidazoline ring gives rise to a strong absorption band, typically found between 1600 and 1690 cm⁻¹. This is a key diagnostic peak for the imidazoline moiety.

N-H Bending: This vibration occurs in the 1550-1650 cm⁻¹ region and may sometimes overlap with the C=N stretching band.

C-N Stretching: The stretching vibrations of the single carbon-nitrogen bonds within the ring are typically observed in the 1200-1350 cm⁻¹ range.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these experimental bands to specific vibrational modes of the molecule. For instance, studies on the related compound 2-ethyl-1H-benzo[d]imidazole have shown good agreement between experimental FT-IR spectra and vibrational frequencies calculated using the B3LYP/6-31G(d) method, which aids in the precise assignment of each band. researchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100 - 3500 Medium-Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=N Stretch (Imine) 1600 - 1690 Strong
N-H Bend 1550 - 1650 Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The ethyl group protons would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a characteristic pattern resulting from spin-spin coupling.

The methylene protons (-CH₂-CH₂-) of the imidazoline ring are chemically equivalent and would typically produce a singlet.

The N-H proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

The C=N carbon (C2) is the most deshielded, appearing significantly downfield (typically >160 ppm).

The methylene carbons (C4 and C5) of the ring would appear at a higher field.

The ethyl group carbons would also be observed in the aliphatic region of the spectrum.

A crucial aspect of imidazoline chemistry that can be studied by NMR is tautomerism . This compound can exist in two tautomeric forms through proton transfer between the two nitrogen atoms. This exchange is often rapid on the NMR timescale. This rapid exchange can lead to the broadening of NMR signals, particularly for the N-H proton and the ring carbons (C4 and C5). In some cases of 2-substituted imidazolines, the fast tautomerization impedes the full structural description, and signals from the imidazoline ring carbons may not be detectable in solution spectra. mdpi.com Specialized NMR techniques or solid-state NMR may be required for a complete characterization in such instances. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
-CH₂-CH₃ ¹H ~1.2 Triplet
-CH₂-CH₃ ¹H ~2.5 Quartet
-CH₂-CH₂- (ring) ¹H ~3.6 Singlet
N-H ¹H Variable (e.g., 5-7) Broad Singlet
-CH₂-C H₃ ¹³C ~10-15
-C H₂-CH₃ ¹³C ~20-30
-C H₂-C H₂- (ring) ¹³C ~45-55

| C =N (ring) | ¹³C | ~165-175 | |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is primarily dictated by the C=N chromophore.

The expected electronic transitions include:

π → π* transition: An intense absorption band, typically at shorter wavelengths (below 220 nm), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the C=N double bond.

n → π* transition: A less intense absorption band at a longer wavelength (typically >250 nm), corresponding to the promotion of a non-bonding electron (from the nitrogen lone pair) to the π* antibonding orbital. This transition is often sensitive to the polarity of the solvent.

Studies on related compounds like 2-phenyl-2-imidazoline (B1199978) show absorption maxima that are consistent with these transitions, and theoretical calculations using methods like Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) have been used to predict and confirm the experimental UV-Vis spectra. scirp.org

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound may not be widely reported, analysis of related imidazole (B134444) and imidazoline derivatives reveals common structural features. researchgate.netnih.gov An X-ray diffraction study would confirm:

The planarity or near-planarity of the five-membered imidazoline ring.

The precise bond lengths of the C=N, C-N, and C-C bonds, confirming the bond orders.

The conformation of the ethyl group relative to the ring.

The packing of molecules in the crystal lattice, which is often governed by intermolecular N-H···N hydrogen bonds, forming chains or dimeric structures. nih.gov

This data serves as a crucial benchmark for validating the accuracy of geometries optimized by computational methods.

Computational Chemistry Methodologies for Theoretical Analysis

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of medium-sized organic molecules due to its balance of accuracy and computational cost. hust.edu.vn

For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data. researchgate.net

Calculate Vibrational Spectra: Compute the harmonic vibrational frequencies and their intensities. These theoretical spectra are invaluable for assigning the bands observed in experimental FT-IR and Raman spectra. researchgate.netmdpi.com A scaling factor is often applied to the calculated frequencies to better match the experimental values.

Analyze Electronic Structure: DFT is used to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic excitation properties. scirp.org

Predict NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT allows for the calculation of theoretical NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

Studies on similar molecules have demonstrated that the B3LYP functional provides superior results for molecular vibrational spectra compared to the Hartree-Fock (HF) approach. researchgate.net These computational analyses provide a robust theoretical framework for interpreting and understanding the experimental spectroscopic data of this compound.

Table 3: Information Obtainable from DFT Calculations for this compound

Calculated Property Significance
Optimized Geometry Predicts bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies Aids in the assignment of experimental FT-IR and Raman spectra.
HOMO/LUMO Energies Provides insight into electronic transitions, reactivity, and stability.
Molecular Electrostatic Potential (MEP) Maps charge distribution to identify electrophilic and nucleophilic sites.

Hartree-Fock (HF) Methods in Molecular Geometry Optimization

Hartree-Fock (HF) is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. wikipedia.org The core of the HF method is the approximation of the multi-electron wavefunction as a single Slater determinant, which inherently satisfies the antisymmetric nature of fermions like electrons. wikipedia.orgntnu.no This approach simplifies the complex many-body problem into a set of coupled one-electron equations. wikipedia.org The method is iterative and is often referred to as the self-consistent field (SCF) method, where the electronic field is repeatedly calculated until it is consistent with the field it generates. wikipedia.org

In the context of molecular geometry optimization, the HF method is employed to find the equilibrium geometry of a molecule, which corresponds to the minimum on the potential energy surface. ntnu.noscirp.org This is achieved by calculating the forces on each nucleus (the negative gradient of the energy with respect to nuclear coordinates) and adjusting the atomic positions to minimize these forces. semanticscholar.org Modern computational chemistry packages often utilize efficient algorithms, such as the gradient method, to perform this optimization. ntnu.no

The accuracy of HF calculations is dependent on the basis set used to represent the atomic orbitals. Common basis sets include Slater-type orbitals (STOs) and Gaussian-type orbitals (GTOs), with GTOs being more computationally efficient for polyatomic molecules. wikipedia.org Basis sets like STO-6G, double-zeta, and double-zeta with polarization functions are employed to achieve varying levels of accuracy. scirp.org While the HF method provides a valuable starting point and qualitative insights, it does not account for electron correlation, which can be a significant factor in determining accurate molecular properties. More advanced methods are often required for higher accuracy.

Molecular Orbital Analysis (HOMO-LUMO, NLO) for Reactivity and Stability Prediction

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the reactivity and stability of a molecule. irjweb.comirjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. irjweb.com For imidazoline derivatives, quantum chemical calculations have been used to determine these parameters, correlating them with properties like corrosion inhibition efficiency. researchgate.netjmaterenvironsci.com The energy gap has also been used to understand intramolecular charge transfer and bioactivity. irjweb.com

Non-linear optical (NLO) properties of molecules are also closely related to their electronic structure, particularly the HOMO-LUMO gap. ymerdigital.com Molecules with significant charge transfer, often indicated by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit higher NLO activity. analis.com.my Computational methods like Density Functional Theory (DFT) are used to calculate NLO properties such as polarizability (α) and first-order hyperpolarizability (β). researchgate.netarxiv.org For imidazoline and its derivatives, studies have shown that they can possess significant NLO properties, making them candidates for applications in optical devices. ymerdigital.comresearchgate.net

Theoretical Prediction of Chemical Potential, Hardness, and Electrophilicity

Quantum chemical calculations provide a framework for defining and calculating global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters offer a quantitative measure of a molecule's reactivity and are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). ijarset.comajchem-a.com

Chemical Potential (μ) represents the escaping tendency of electrons from a system. It is defined as the negative of electronegativity (χ) and can be calculated using the energies of the HOMO and LUMO: μ = -χ = (EHOMO + ELUMO) / 2 ijarset.comajchem-a.com

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. irjweb.com Hardness is calculated as: η = (ELUMO - EHOMO) / 2 ijarset.com

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. jmaterenvironsci.com It is defined in terms of the chemical potential and hardness: ω = μ2 / (2η) jmaterenvironsci.com

For imidazoline derivatives, these parameters have been calculated to understand their reactivity, particularly in the context of corrosion inhibition. researchgate.netjmaterenvironsci.com A lower chemical hardness and higher electrophilicity index can indicate a greater propensity for the molecule to interact with a metal surface. jmaterenvironsci.comijarset.com

Below is a table summarizing these key quantum chemical descriptors and their calculation from HOMO and LUMO energies.

Descriptor Symbol Formula Interpretation
Ionization PotentialI-EHOMOThe minimum energy required to remove an electron.
Electron AffinityA-ELUMOThe energy released when an electron is added.
Electronegativityχ(I + A) / 2The power of an atom to attract electrons.
Chemical Potentialμ-(I + A) / 2The escaping tendency of electrons.
Chemical Hardnessη(I - A) / 2Resistance to change in electron distribution.
Chemical SoftnessS1 / ηThe reciprocal of hardness, indicates higher reactivity.
Electrophilicity Indexωμ2 / (2η)The ability of a molecule to accept electrons.

Computational Studies on Molecular Stability and Dimerization Pathways

Computational chemistry provides powerful tools to investigate the stability of molecules and the mechanisms of their reactions, including dimerization. rsc.orgdigitellinc.com For this compound, understanding its stability and potential to form dimers is crucial for predicting its behavior in various chemical environments.

Molecular stability can be assessed through the analysis of the HOMO-LUMO energy gap, where a larger gap generally corresponds to greater stability. irjweb.com Computational methods like DFT can be employed to calculate the optimized geometry and total energy of the molecule, providing insights into its thermodynamic stability. nih.gov

Dimerization is a process where two identical molecules combine to form a single, larger molecule. nih.gov Computational studies can explore the potential energy surface of the dimerization reaction to identify the most likely pathways and the structures of the transition states and final products. nih.gov These studies can elucidate whether the dimerization is a concerted process or proceeds through a stepwise mechanism. For instance, in the study of other heterocyclic compounds, computational methods have been used to determine that a neutral concerted mechanism is the most favorable pathway for certain reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-2-imidazoline, and what key parameters influence reaction yield?

  • Methodological Answer : A common multicomponent synthesis involves reacting isocyanides, benzylamine, and acetone in methanol with MgSO₄ as a desiccant. Critical parameters include stoichiometric ratios (e.g., 1:1.5:2 for isocyanide:benzylamine:acetone), solvent polarity, and reaction monitoring via ¹H NMR to track intermediate consumption. Purification via column chromatography (Al₂O₃, EtOAc:MeOH gradient) is essential for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm imidazoline ring protons (δ 2.5–3.5 ppm for CH₂ groups) and ethyl substituents.
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Validate empirical formula consistency .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test in buffered solutions (pH 1–13) at 25°C, monitoring degradation via UV-Vis or LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Oxidative Stability : Expose to O₂ or H₂O₂ and track byproduct formation. This compound derivatives are generally stable under acidic/alkaline conditions but may degrade under prolonged oxidative stress .

Advanced Research Questions

Q. How can contradictory literature data on the reactivity of this compound derivatives be systematically resolved?

  • Methodological Answer :

Comparative Analysis : Replicate experiments under reported conditions (e.g., solvent, catalyst, temperature).

Statistical Evaluation : Apply ANOVA or t-tests to assess variability in yields or kinetic data.

Advanced Characterization : Use X-ray crystallography (e.g., for structural confirmation) or DFT calculations to resolve ambiguities in reaction mechanisms.
Example: Discrepancies in catalytic hydrogenation yields may arise from Pd catalyst particle size or solvent polarity differences .

Q. What strategies improve low yields in catalytic hydrogenation of this compound intermediates?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–5 atm).
  • Solvent Effects : Use polar aprotic solvents (e.g., THF) to enhance substrate solubility.
  • In-Situ Monitoring : Employ inline IR spectroscopy to detect intermediate saturation.
  • Post-Reaction Purification : Apply silicic acid chromatography to remove catalyst residues and byproducts .

Q. How can computational methods predict the electronic properties of this compound for drug design?

  • Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

Molecular Docking : Simulate binding affinities with target proteins (e.g., histamine receptors) using AutoDock Vina.

Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Data Analysis and Presentation Guidelines

  • Contradiction Handling : Use funnel plots or meta-regression to assess publication bias in literature data .
  • Statistical Rigor : Report confidence intervals (95%) and p-values for comparative studies. Use tools like GraphPad Prism for dose-response curves (e.g., IC₅₀ determination) .
  • Ethical Compliance : Document reagent sources, purity, and safety protocols (e.g., MedChemExpress guidelines for handling hazardous intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.